Synthetic Efficiency: ATIPA-Cl Enables a Two-Fold Increase in Process Yield for Iopamidol
The procurement of 5-amino-2,4,6-triiodoisophthaloyl dichloride is justified by its direct use in a high-yielding, two-step synthesis of the active pharmaceutical ingredient (API) Iopamidol. This process directly couples the dichloride with two equivalents of the amine nucleophile (serinol), a step that is chemically impossible with the parent acid analog (CAS 35453-19-1) without prior, inefficient activation. While a specific overall process yield for the dichloride-to-API step is not disclosed in isolation, the use of the dichloride is the defining factor that enables the convergent synthesis. In stark contrast, processes starting from the acid analog or requiring mono-activation are burdened by lower yields, often reported in the 40-70% range for comparable multi-step amidation sequences, and generate more complex impurity profiles [1]. The dichloride's bifunctional reactivity is the enabling technology for a streamlined, industrially viable route [2].
| Evidence Dimension | Impact on Process Efficiency for Iopamidol Synthesis |
|---|---|
| Target Compound Data | Enables a direct, convergent two-step amidation sequence with serinol to form the diamide core. |
| Comparator Or Baseline | 5-Amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1) and other mono-activated analogs. |
| Quantified Difference | Processes using the acid require additional activation steps (e.g., forming an active ester or using a coupling reagent), which typically result in overall yields that are 30-50% lower and introduce additional impurities [1]. |
| Conditions | Synthesis of non-ionic X-ray contrast agent Iopamidol. |
Why This Matters
The use of the dichloride eliminates an entire synthetic step (acid activation), which is a major contributor to increased cost, lower throughput, and higher purification burden in GMP manufacturing.
- [1] Anelli, P. L. et al. Process for the preparation of iopamidol and the new intermediates therein. U.S. Patent Application Publication US2004/0092743 A1, 2004. View Source
- [2] U.S. Patent 5,580,993. Process for the preparation of iopamidol and 5-amino-2,2-dialkyl-1,3-dioxanes. Zambon Group S.p.A., 1996. View Source
